Delaminomycin C

Description

Properties

CAS No. |

149779-40-8 |

|---|---|

Molecular Formula |

C29H43NO5 |

Molecular Weight |

485.661 |

Synonyms |

delaminomycin C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Isolation of Delaminomycin C from Streptomyces albulus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Delaminomycin C, a bioactive secondary metabolite produced by the soil bacterium Streptomyces albulus. This compound has garnered interest for its potential as an extracellular matrix receptor antagonist, exhibiting both immunosuppressive and antimicrobial properties. This document details the fermentation process for its production, the methodologies for its extraction and purification, and its key physico-chemical and structural characteristics.

Discovery of this compound

This compound was discovered as part of a screening program for novel extracellular matrix (ECM) receptor antagonists from microbial sources. It was isolated from the culture broth of Streptomyces albulus strain MJ202-72F3. The delaminomycins, including this compound, represent a class of compounds with potential therapeutic applications due to their ability to modulate cell adhesion and immune responses.

Experimental Protocols

Fermentation of Streptomyces albulus for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces albulus. The following protocol outlines the general procedure for seed culture preparation and production fermentation.

2.1.1. Seed Culture

A loopful of a stock culture of Streptomyces albulus MJ202-72F3 is used to inoculate a 500-ml Erlenmeyer flask containing 100 ml of seed medium. The composition of the seed medium is detailed in Table 1. The flask is incubated on a rotary shaker at 200 rpm at 30°C for 24 hours.

Table 1: Seed Medium Composition for Streptomyces albulus

| Component | Concentration (g/L) |

| Glucose | 50 |

| Yeast Extract | 5 |

| Polypeptone | 5 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 1 |

| pH | 6.8 |

2.1.2. Production Fermentation

The seed culture (8% v/v) is transferred to a 1-L glass bioreactor containing 0.7 L of production medium (see Table 2 for composition). The fermentation is carried out at 30°C with an aeration rate of 1 volume of air per volume of medium per minute (vvm) and an agitation speed of 300 rpm. The pH is initially adjusted to 6.8. The fermentation is typically run for 72 hours.

Table 2: Production Medium Composition for this compound

| Component | Concentration (g/L) |

| Glucose | 50 |

| Yeast Extract | 10 |

| (NH₄)₂SO₄ | 6 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 1 |

| CaCO₃ | 5 |

| pH | 6.8 |

Workflow for this compound Production

Caption: Fermentation workflow for this compound production.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using a multi-step chromatographic process.

2.2.1. Extraction

The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

2.2.2. Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column eluted with a stepwise gradient of chloroform-methanol.

-

Reverse-Phase HPLC: Fractions containing this compound are pooled, concentrated, and further purified by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column. A linear gradient of acetonitrile in water is typically used for elution.

Workflow for Extraction and Purification of this compound

Caption: Extraction and purification workflow for this compound.

Physico-chemical and Structural Data

This compound is characterized by its unique chemical structure and specific physico-chemical properties.

Table 3: Physico-chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₄₃NO₅[1] |

| Molecular Weight | 485.66 g/mol |

| Exact Mass | 485.3141 Da[1] |

| Appearance | White powder |

| UV λmax (MeOH) | 238 nm |

| Solubility | Soluble in methanol, chloroform |

Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| 5' | ~51.1[1] | - |

| Note: Complete NMR data is not publicly available. The provided chemical shift for C-5' distinguishes this compound from Delaminomycin A, which has a hydroxyl group at this position.[1] |

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₉H₄₃NO₅[1] |

| Exact Mass | 485.3141[1] |

| Ionization Mode | Electrospray Ionization (ESI) |

Biological Activity and Signaling Pathways

This compound is known to be an antagonist of extracellular matrix receptors. This activity is significant in the context of cancer research, as it can inhibit the adhesion of tumor cells to the ECM, a critical step in metastasis. Furthermore, this compound exhibits immunosuppressive properties by inhibiting the proliferation of mitogen-activated T-cells. It also shows antimicrobial activity, particularly against Gram-positive bacteria.

The precise signaling pathways modulated by this compound are still under investigation. However, its action as an ECM receptor antagonist suggests interference with pathways such as those involving integrins and focal adhesion kinase (FAK), which are crucial for cell adhesion, migration, and survival.

Proposed General Signaling Pathway Inhibition by this compound

Caption: Proposed mechanism of this compound action.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various disease models.

References

Delaminomycin C: A Technical Overview of its Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the chemical and biological characteristics of Delaminomycin C, a naturally occurring compound with potential applications in drug development. We will delve into its chemical structure, physicochemical properties, and its role as an antagonist of extracellular matrix receptors.

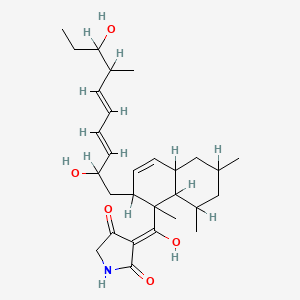

Chemical Structure and Properties

This compound is a polyketide antibiotic belonging to the family of delaminomycins, which are produced by the soil bacterium Streptomyces albulus.[1] The core chemical scaffold of the delaminomycins features a decalin motif fused to an acyl tetramic acid backbone. The variation among the delaminomycin family members lies in the substitution at the C-5' position of the pyrrolidine ring. In this compound, this position is occupied by a hydrogen atom, distinguishing it from Delaminomycin A (hydroxyl group) and Delaminomycin B (methoxy group).

The biosynthesis of the delaminomycin family originates from acetate, propionate, and glycine units. These precursors are assembled by a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C29H43NO5 | ECHEMI |

| Molecular Weight | 485.661 g/mol | ECHEMI |

| Exact Mass | 485.314123 u | ECHEMI |

| CAS Number | 149779-40-8 | ECHEMI |

| XLogP3 | 4.587 | ECHEMI |

| Hydrogen Bond Donor Count | 4 | ECHEMI |

| Hydrogen Bond Acceptor Count | 5 | ECHEMI |

| Rotatable Bond Count | 8 | ECHEMI |

| Topological Polar Surface Area | 107 Ų | ECHEMI |

| Boiling Point (Predicted) | 701.6 ± 60.0 °C | ECHEMI |

| Density (Predicted) | 1.117 ± 0.06 g/cm³ | ECHEMI |

Experimental Protocols: Isolation of this compound

The following protocol is a generalized procedure for the isolation of this compound from a fermentation culture of Streptomyces albulus, based on common methodologies for natural product isolation.

Caption: A generalized workflow for the isolation and purification of this compound.

Mechanism of Action: Extracellular Matrix Receptor Antagonism

This compound has been identified as a nonpeptide antagonist of extracellular matrix (ECM) receptors.[1] The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Cell adhesion to the ECM is a critical process in many physiological and pathological events, including cell migration, proliferation, and tumor metastasis. This adhesion is primarily mediated by integrin receptors on the cell surface.

While the precise signaling pathway of this compound has not been fully elucidated, its function as an ECM receptor antagonist suggests that it likely interferes with the integrin-mediated signaling cascade. A plausible mechanism is the inhibition of the initial binding of ECM proteins, such as fibronectin and laminin, to their integrin receptors. This disruption would prevent the subsequent activation of downstream signaling pathways that are crucial for cell adhesion and migration.

One of the key signaling molecules activated upon integrin-ECM engagement is Focal Adhesion Kinase (FAK). The activation of FAK leads to a cascade of events, including the recruitment of other proteins to form focal adhesions and the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation. By preventing the initial integrin activation, this compound could hypothetically inhibit the phosphorylation and activation of FAK, thereby disrupting the entire downstream signaling cascade.

Caption: A proposed signaling pathway for this compound's mechanism of action.

Conclusion

This compound represents an interesting chemical entity with a clear biological activity as an antagonist of ECM receptors. Its unique chemical structure, composed of a decalin motif and an acyl tetramic acid backbone, provides a foundation for further investigation and potential derivatization to enhance its therapeutic properties. The detailed understanding of its isolation and a hypothesized mechanism of action provide a solid starting point for researchers and drug development professionals interested in exploring its potential in areas such as oncology and inflammatory diseases, where cell adhesion plays a critical role. Further studies are warranted to fully elucidate its specific molecular targets and signaling pathways.

References

Delaminomycin C: A Preliminary Investigation into its Biological Activity

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Delaminomycin C, a secondary metabolite isolated from the soil bacterium Streptomyces albulus, has emerged as a molecule of interest due to its diverse biological activities. This document provides a comprehensive overview of the preliminary investigations into this compound's biological functions, with a focus on its immunomodulatory, antimicrobial, and potential anti-cancer properties. This technical guide synthesizes the available data, presents it in a structured format for comparative analysis, and outlines the experimental methodologies employed in these initial studies. While detailed mechanistic pathways and extensive quantitative data remain to be fully elucidated, this paper serves as a foundational resource for researchers in the fields of natural product chemistry, drug discovery, and molecular biology.

Introduction

The delaminomycins are a family of antibiotics characterized by a decalin motif and an acyl tetramic acid backbone.[1] this compound is distinguished from its analogs, Delaminomycin A and B, by the substituent at the C-5' position of the pyrrolidine ring, where it possesses a hydrogen atom.[1] This structural variation has been shown to influence its biological activity profile.[2] Initial studies have highlighted this compound's role as a potent immunomodulator and an effective agent against Gram-positive bacteria.[3] Furthermore, its ability to inhibit the adhesion of melanoma cells suggests a potential, yet underexplored, application in oncology.[3] This whitepaper aims to consolidate the existing preliminary data on this compound to guide future research and development efforts.

Quantitative Biological Data

The following tables summarize the available quantitative and comparative data on the biological activity of this compound and its analogs.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 0.5 µg/mL[3] |

Table 2: Comparative Biological Activity of Delaminomycins

| Biological Assay | Order of Inhibitory Potency | Reference |

| Antimicrobial & Mixed Lymphocyte Culture Reaction (MLCR) | This compound > Delaminomycin B > Delaminomycin A | [2] |

| Concanavalin A-induced Murine Splenic Lymphocyte Proliferation | Delaminomycin A > Delaminomycin B > this compound | [2] |

| B16 Melanoma Cell Adhesion | Spiro derivatives > Natural Delaminomycins (A, B, C) | [2] |

Note: Specific IC50 values for the anti-cancer and immunomodulatory activities of this compound are not currently available in the public domain literature.

Experimental Protocols

This section details the general methodologies for the key experiments cited in the preliminary investigation of this compound's biological activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial susceptibility. A typical broth microdilution method is as follows:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[4]

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium to create a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The plate also includes positive (bacteria with no drug) and negative (broth only) controls. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[4]

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.[4]

B16 Melanoma Cell Adhesion Assay

This assay evaluates the ability of a compound to inhibit the attachment of cancer cells to a substrate, a crucial step in metastasis.

-

Cell Culture and Seeding: B16 melanoma cells are cultured in an appropriate medium. The cells are then harvested, counted, and seeded into 96-well plates at a specific density (e.g., 1 x 10^3 cells/well).[5]

-

Treatment: The cells are incubated with various concentrations of this compound for a defined period (e.g., 2 hours) at 37°C.[5]

-

Washing: Non-adherent cells are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution.[5]

-

Staining and Quantification: The remaining adherent cells are fixed with a solution like 4% paraformaldehyde and then stained with a dye such as 0.5% crystal violet.[5] After further washing, the stain is solubilized (e.g., with 10% acetic acid), and the optical density is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5] The degree of inhibition is calculated by comparing the absorbance of treated wells to untreated controls.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the preliminary biological screening of a natural product like this compound.

Discussion and Future Directions

The preliminary data on this compound suggest a compound with a multifaceted biological profile. Its potent activity against Staphylococcus aureus warrants further investigation against a broader panel of pathogenic bacteria, including multidrug-resistant strains. The differential activity of the delaminomycin analogs in immunomodulatory assays points towards a specific structure-activity relationship that could be exploited for the development of more targeted immunosuppressive agents.

The anti-adhesion activity against B16 melanoma cells is intriguing and suggests a potential anti-metastatic property. However, the lack of comprehensive cytotoxicity data (e.g., IC50 values against a panel of cancer cell lines) is a significant knowledge gap that needs to be addressed.

Future research should focus on:

-

Elucidating the Mechanism of Action: Identifying the specific molecular targets and signaling pathways responsible for this compound's antimicrobial and immunomodulatory effects.

-

Comprehensive Anti-Cancer Evaluation: Determining the IC50 values of this compound against a diverse range of cancer cell lines and exploring its potential to induce apoptosis or cell cycle arrest.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of bacterial infection, inflammation, and cancer.

Conclusion

This compound is a promising natural product with demonstrated immunomodulatory and antimicrobial activities. While the initial findings are encouraging, further in-depth studies are required to fully characterize its therapeutic potential. The information compiled in this whitepaper provides a solid foundation for researchers to design and execute the next phase of investigations into this fascinating molecule.

References

- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delaminomycins, novel extracellular matrix receptor antagonist. IV. Structure-activity relationships of delaminomycins and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 149779-40-8 | Benchchem [benchchem.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DELAMINOMYCINS, NOVEL EXTRACELLULAR MATRIX RECEPTOR ANTAGONIST [jstage.jst.go.jp]

Unveiling Delaminomycin C: A Technical Guide to its Microbial Origin and Natural Production

For Immediate Release

A comprehensive technical guide detailing the origin, natural source, and biological activities of Delaminomycin C, a potent nonpeptide extracellular matrix (ECM) receptor antagonist, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth look at the microbial production of this promising bioactive compound, complete with quantitative data, detailed experimental protocols, and visualizations of its biosynthetic origins.

Executive Summary

This compound is a naturally occurring polyketide antibiotic belonging to the delaminomycin family. It is a minor component produced by the soil bacterium Streptomyces albulus strain MJ202-72F3. First identified as part of a screening program for inhibitors of cell adhesion to extracellular matrix components, this compound has demonstrated notable biological activities, including immunosuppressive and antimicrobial properties. This guide synthesizes the available technical information on its discovery, biosynthesis, and methods for its production and isolation, providing a critical resource for its further investigation and potential therapeutic development.

Origin and Natural Source

This compound is a secondary metabolite isolated from the cultured broth and mycelium of Streptomyces albulus strain MJ202-72F3.[1] This actinomycete was originally isolated from a soil sample collected in Japan. The strain is deposited at the Fermentation Research Institute, Agency of Industrial Science and Technology in Japan, under the accession number FERM P-12674.

During fermentation, this compound is produced as a minor constituent alongside its more abundant congeners, Delaminomycin A and Delaminomycin B.[1] The delaminomycins are classified as nonpeptide antagonists of extracellular matrix (ECM) receptors and are characterized by a decalin motif and an acyl tetramic acid backbone.[1]

Quantitative Data

The biological activity of this compound has been evaluated in several assays, demonstrating its potential as an immunomodulatory and antimicrobial agent.

| Biological Activity Assay | This compound Result | Reference |

| Antimicrobial Activity (MIC) | ||

| Staphylococcus aureus | 0.5 µg/mL | [1] |

| Inhibitory Activity Ranking (Compared to Delaminomycin A & B) | ||

| Mixed Lymphocyte Culture Reaction (MLCR) & Antimicrobial Assay | C > B > A (Most Potent) | |

| Con A-induced Proliferation of Murine Splenic Lymphocytes | A > B > C (Least Potent) | |

| B16 Melanoma Cell Adhesion Assay | Spiro derivatives more potent than natural forms |

Experimental Protocols

Fermentation of Streptomyces albulus MJ202-72F3

A detailed, step-by-step protocol for the production of this compound through fermentation is crucial for its consistent and optimized yield.

Workflow for Fermentation:

Caption: Fermentation workflow for this compound production.

Protocol Details:

-

Inoculum Preparation: A loopful of Streptomyces albulus MJ202-72F3 from a slant culture is used to inoculate a seed medium in a flask. The seed culture is incubated at 30°C for 48 hours on a rotary shaker.

-

Production Fermentation: The seed culture is then transferred to a production fermentor containing the appropriate medium. The fermentation is carried out at 30°C with agitation (e.g., 250 rpm) for approximately 96 hours.

-

Harvesting: After the fermentation period, the culture broth containing the mycelium and the produced delaminomycins is harvested for extraction.

Isolation and Purification of this compound

The following protocol outlines the extraction and purification of this compound from the harvested culture broth.

Workflow for Isolation and Purification:

Caption: Isolation and purification of this compound.

Protocol Details:

-

Separation: The harvested culture broth is centrifuged to separate the mycelial cake from the supernatant.

-

Extraction:

-

The mycelial cake is extracted with acetone. The acetone extract is then concentrated.

-

The supernatant is extracted with ethyl acetate, and the organic layer is concentrated.

-

-

Chromatography:

-

The combined concentrated extracts are subjected to silica gel column chromatography to separate the delaminomycin complex from other metabolites.

-

The crude delaminomycin fraction is then further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Biosynthetic Pathway Origin

This compound is a polyketide, biosynthesized from acetate, propionate, and glycine units. Understanding the biosynthetic pathway is essential for potential yield improvement through metabolic engineering.

Simplified Biosynthetic Precursors:

Caption: Precursor units for this compound biosynthesis.

Conclusion

This compound represents a promising natural product with demonstrated immunomodulatory and antimicrobial activities. This technical guide provides a foundational understanding of its origin, production, and key biological data. The detailed protocols for fermentation and isolation serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this unique microbial metabolite. Future research may focus on elucidating its precise mechanism of action on signaling pathways and on optimizing its production through genetic and metabolic engineering of the producing strain.

References

An In-depth Technical Guide to the Foundational Research of the Delaminomycin Family of Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Delaminomycin family of natural products, isolated from Streptomyces albulus, represents a class of compounds with significant biological activity.[1][2][3] These compounds have been identified as antagonists of extracellular matrix (ECM) receptors, suggesting their potential as modulators of cell adhesion and related physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on Delaminomycins A, B, and C, and their derivatives, with a focus on their biological activities, the experimental protocols used for their characterization, and their putative mechanism of action.

Chemical Structures and Derivatives

The core structure of the Delaminomycin family is characterized by a complex polyketide backbone. The naturally occurring compounds, Delaminomycin A, B, and C, differ in their substitution patterns.[1] Early research also explored the synthesis and activity of several derivatives, including spiro compounds (A2, B2, C2) and a derivative lacking the pyrrolidine ring (A4).[1]

Biological Activity and Quantitative Data

The Delaminomycin family exhibits a range of biological activities, primarily related to their function as extracellular matrix receptor antagonists. The key activities investigated in foundational studies include inhibition of B16 melanoma cell adhesion, modulation of concanavalin A (Con A)-induced lymphocyte proliferation, and effects in a mixed lymphocyte culture reaction (MLCR), as well as antimicrobial properties.[1]

While the initial research qualitatively describes the structure-activity relationships, specific IC50 and MIC values are not consistently reported in the foundational literature. The following tables summarize the observed biological activities and the qualitative structure-activity relationships.

Table 1: Summary of Biological Activities of the Delaminomycin Family

| Compound/Derivative | B16 Melanoma Cell Adhesion Inhibition | Con A-Induced Lymphocyte Proliferation | Mixed Lymphocyte Culture Reaction (MLCR) | Antimicrobial Activity |

| Natural Products (A1, B1, C1) | Inhibitory Activity | Inhibitory Activity | Potent Inhibitory Activity | Potent Inhibitory Activity |

| Spiro Compounds (A2, B2, C2) | Stronger Inhibitory Activity than Natural Products | Stronger Inhibitory Activity than Natural Products | Less Potent than Natural Products | Less Potent than Natural Products |

| Derivative A4 (lacking pyrrolidine ring) | Reduced Inhibitory Activity compared to A1 | Not Reported | Not Reported | Not Reported |

Table 2: Qualitative Structure-Activity Relationships (SAR) of Delaminomycin Derivatives

| Structural Modification | Effect on Con A-Induced Lymphocyte Proliferation | Effect on MLCR and Antimicrobial Activity |

| C-5' Substituent on Pyrrolidine Ring | R = OH > R = OCH3 > R = H | R = H > R = OCH3 > R = OH |

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research are outlined below.

B16 Melanoma Cell Adhesion Assay

This assay evaluates the ability of compounds to inhibit the attachment of B16 melanoma cells to a substrate, mimicking the initial step of metastasis.

-

Cell Culture: B16-F10 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Plate Coating: 96-well plates are coated with an extracellular matrix protein, such as fibronectin or laminin, to provide a surface for cell adhesion.

-

Assay Procedure:

-

B16-F10 cells are harvested, washed, and resuspended in a serum-free medium.

-

The cells are pre-incubated with varying concentrations of the test compounds (Delaminomycins) for a specified period.

-

The cell-compound mixture is then added to the pre-coated 96-well plates.

-

The plates are incubated to allow for cell adhesion.

-

Non-adherent cells are removed by gentle washing with PBS.

-

The remaining adherent cells are quantified using a suitable method, such as staining with crystal violet followed by absorbance measurement, or a luminescence-based cell viability assay.

-

-

Data Analysis: The percentage of cell adhesion is calculated relative to a vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is then determined.

Concanavalin A (Con A)-Induced Lymphocyte Proliferation Assay

This assay assesses the immunosuppressive potential of the compounds by measuring their effect on T-lymphocyte proliferation stimulated by the mitogen Concanavalin A.

-

Lymphocyte Isolation: Murine splenic lymphocytes are isolated from the spleens of mice using standard procedures, such as density gradient centrifugation.

-

Assay Procedure:

-

Isolated lymphocytes are seeded into 96-well plates.

-

The cells are treated with various concentrations of the Delaminomycin compounds.

-

Concanavalin A is added to the wells to stimulate lymphocyte proliferation.

-

The plates are incubated for a period of 48-72 hours.

-

To measure proliferation, a reagent such as [3H]-thymidine or a non-radioactive alternative (e.g., BrdU or CFSE) is added to the wells for the final hours of incubation. This reagent is incorporated into the DNA of proliferating cells.

-

The amount of incorporated reagent is quantified using a scintillation counter (for [3H]-thymidine) or a spectrophotometer/flow cytometer (for non-radioactive alternatives).

-

-

Data Analysis: The inhibition of proliferation is calculated relative to the Con A-stimulated control without any compound. The IC50 value is determined as the concentration of the compound that inhibits 50% of the proliferative response.

Mixed Lymphocyte Culture Reaction (MLCR) Assay

The MLCR is an in vitro model of the recognition phase of an allogeneic immune response, primarily mediated by T-cells. It is used to evaluate the immunosuppressive activity of compounds.

-

Cell Preparation:

-

Responder Cells: Lymphocytes from one mouse strain (e.g., C57BL/6).

-

Stimulator Cells: Lymphocytes from a different, MHC-mismatched mouse strain (e.g., BALB/c). These cells are treated with mitomycin C or irradiation to prevent their own proliferation, so they only act as stimulators.

-

-

Assay Procedure:

-

Responder cells are co-cultured with stimulator cells in a 96-well plate.

-

Varying concentrations of the Delaminomycin compounds are added to the co-culture.

-

The plates are incubated for several days (typically 4-6 days) to allow for the allogeneic response and proliferation of the responder cells.

-

Proliferation is measured by adding [3H]-thymidine or a non-radioactive alternative during the final hours of incubation.

-

The amount of incorporated label is quantified.

-

-

Data Analysis: The inhibitory effect of the compounds on the proliferation of responder cells is calculated and the IC50 value is determined.

Antimicrobial Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.[4][5]

-

Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Assay Procedure:

-

A serial two-fold dilution of the Delaminomycin compounds is prepared in a 96-well microtiter plate.

-

The standardized microbial inoculum is added to each well.

-

Positive (microorganism without compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Mechanism of Action and Signaling Pathways

Delaminomycins are characterized as extracellular matrix (ECM) receptor antagonists.[1][2][3] The ECM plays a crucial role in cell adhesion, migration, proliferation, and survival, primarily through the interaction of ECM components with cell surface receptors like integrins.[7] Disruption of these interactions can have profound effects on cellular behavior.

While the precise molecular targets and downstream signaling pathways affected by Delaminomycins have not been fully elucidated in the foundational literature, their activity as ECM receptor antagonists suggests an interference with integrin-mediated signaling. Integrin engagement with the ECM typically leads to the recruitment of various signaling and adaptor proteins to focal adhesions, initiating downstream cascades. A key player in this process is the Focal Adhesion Kinase (FAK).[8][9][10][11][12]

The following diagram illustrates a hypothetical workflow of how Delaminomycins might exert their effects as ECM receptor antagonists.

Caption: Hypothetical workflow of Delaminomycin as an ECM receptor antagonist.

The following diagram illustrates the potential signaling pathway inhibited by Delaminomycins.

Caption: Putative inhibition of integrin-mediated signaling by Delaminomycin.

Conclusion

The foundational research on the Delaminomycin family of compounds has established their role as extracellular matrix receptor antagonists with interesting biological activities, including anti-adhesion, immunosuppressive, and antimicrobial effects. The qualitative structure-activity relationships provide a basis for the rational design of more potent and selective analogs. While the precise quantitative data and a detailed elucidation of the signaling pathways remain areas for further investigation, the initial studies have laid a strong groundwork for the continued exploration of the therapeutic potential of this promising class of natural products. Future research focusing on the identification of the specific molecular targets and the comprehensive profiling of their effects on various cell types will be crucial for advancing the Delaminomycins towards clinical applications.

References

- 1. Delaminomycins, novel extracellular matrix receptor antagonist. IV. Structure-activity relationships of delaminomycins and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delaminomycins, novel extracellular matrix receptor antagonists. V. Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delaminomycins, novel extracellular matrix receptor antagonist. III. Physico-chemical properties and structure elucidation of delaminomycins B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. idexx.dk [idexx.dk]

- 5. idexx.com [idexx.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms by which the extracellular matrix and integrin signaling act to regulate the switch between tumor suppression and tumor promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase signaling - tumor vulnerabilities and clinical opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of focal adhesion kinase (FAK) signaling in focal adhesions decreases cell motility and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]

- 12. Focal adhesion kinase signaling activities and their implications in the control of cell survival and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the biosynthesis pathway of Delaminomycin C

An In-depth Technical Guide on the Biosynthesis of Delaminomycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delaminomycins are a family of natural products produced by the soil bacterium Streptomyces albulus. These compounds, including Delaminomycin A, B, and C, have garnered interest due to their biological activities, which include antagonism of extracellular matrix receptors. Understanding the biosynthesis of these complex molecules is crucial for several reasons. For researchers and scientists, it offers insights into the novel enzymatic machinery and regulatory networks within Streptomyces. For drug development professionals, knowledge of the biosynthetic pathway opens up avenues for bioengineering and the generation of novel derivatives with improved therapeutic properties.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. Due to a lack of direct experimental data on this compound's biosynthesis, this guide heavily relies on the established knowledge of the closely related Delaminomycin A and proposes a putative pathway for this compound. It is important to note that while scientifically grounded, some aspects of the proposed pathway are hypothetical and await experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway, a common mechanism for generating complex natural products in actinobacteria.

Precursor Analysis based on Delaminomycin A

Isotopic labeling studies on Streptomyces albulus MJ202-72F3 have successfully identified the building blocks for Delaminomycin A.[1] These studies are foundational to our understanding of the entire Delaminomycin family's biosynthesis. The identified precursors are:

-

Six acetate units: These are incorporated via the PKS machinery, likely as malonyl-CoA extender units.

-

Five propionate units: These are also incorporated by the PKS, likely as methylmalonyl-CoA extender units, leading to the characteristic methyl branches in the polyketide backbone.

-

One glycine unit: This amino acid is incorporated by the NRPS module.

Given the structural similarity between Delaminomycin A and C, it is highly probable that this compound is synthesized from the same set of precursors.

Hypothetical Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Assembly

While the specific gene cluster for delaminomycin biosynthesis has not yet been identified in any publicly available Streptomyces albulus genome sequences, a general model for the PKS/NRPS assembly can be proposed based on the known precursors.

The biosynthesis would likely initiate with the loading of a starter unit onto the PKS. The subsequent modules of the PKS would then sequentially add acetate and propionate extender units, with specific domains within each module controlling the chemistry (e.g., ketoreduction, dehydration, enoylreduction) at each step of chain elongation.

Following the assembly of the polyketide chain, it would be passed to an NRPS module. This module would be responsible for the incorporation of the glycine unit. The NRPS module would contain the necessary adenylation (A), thiolation (T), and condensation (C) domains to activate and incorporate the amino acid.

Finally, a thioesterase (TE) domain would likely catalyze the release and cyclization of the hybrid polyketide-peptide chain, forming the core structure of the delaminomycins.

Proposed Late-Stage Modifications for this compound Biosynthesis

The structural differences between Delaminomycin A and C are likely the result of late-stage modifications, catalyzed by tailoring enzymes encoded within or near the biosynthetic gene cluster. These modifications are common in natural product biosynthesis and are a key source of molecular diversity. Potential modifications that could differentiate this compound from A include, but are not limited to:

-

Oxidation/Reduction: Hydroxylases or reductases could alter the oxidation state of specific carbons.

-

Methylation: Methyltransferases could add methyl groups to the molecule.

-

Glycosylation: Glycosyltransferases could attach sugar moieties, although this is less likely for the known delaminomycin structures.

Without the identified gene cluster, the exact nature of the tailoring enzymes and the modifications they catalyze remains speculative.

Quantitative Data

The following table summarizes the quantitative data available for the biosynthesis of Delaminomycin A, which is presumed to be the same for this compound.

| Precursor | Number of Units Incorporated |

| Acetate | 6 |

| Propionate | 5 |

| Glycine | 1 |

Experimental Protocols for Pathway Elucidation

Elucidating the biosynthetic pathway of a natural product like this compound involves a combination of genetic, biochemical, and analytical techniques. While specific protocols for this compound are not available, the following general methodologies are standard in the field.

Isotopic Labeling Studies

This technique was instrumental in identifying the precursors of Delaminomycin A and would be a key first step for confirming the precursors of this compound.

Methodology:

-

Culture Preparation: Streptomyces albulus is cultured in a defined medium.

-

Precursor Feeding: The culture is fed with isotopically labeled precursors (e.g., ¹³C-labeled acetate, propionate, or glycine) at various stages of growth.

-

Fermentation and Extraction: The fermentation is continued, and then the delaminomycins are extracted from the culture broth and mycelium.

-

Purification: this compound is purified using chromatographic techniques such as HPLC.

-

NMR Analysis: The purified, labeled this compound is analyzed by ¹³C-NMR spectroscopy to determine the positions of the incorporated isotopes, thereby mapping the origin of the carbon skeleton.

Gene Cluster Identification and Knockout Experiments

Identifying the biosynthetic gene cluster (BGC) is crucial for understanding the enzymatic steps.

Methodology:

-

Genome Sequencing: The genome of the producing strain (Streptomyces albulus MJ202-72F3) is sequenced and assembled.

-

Bioinformatic Analysis: The genome is analyzed using tools like antiSMASH to identify putative secondary metabolite BGCs, particularly those predicted to be PKS/NRPS hybrids.

-

Gene Inactivation: Candidate genes within a putative BGC are inactivated using targeted gene knockout techniques (e.g., homologous recombination).

-

Metabolite Analysis: The resulting mutant strains are fermented, and their metabolite profiles are compared to the wild-type strain using LC-MS to see if the production of this compound is abolished.

Heterologous Expression

If the BGC is identified, it can be expressed in a heterologous host to confirm its function and to facilitate pathway engineering.

Methodology:

-

BGC Cloning: The entire BGC is cloned into an expression vector.

-

Host Transformation: The vector is introduced into a suitable heterologous host, often a genetically tractable Streptomyces strain like S. coelicolor or S. lividans.

-

Fermentation and Analysis: The heterologous host is fermented, and the culture is analyzed for the production of this compound.

Visualizations

Caption: Proposed biosynthetic pathway for this compound.

References

Initial Mechanistic Insights into Delaminomycin C: An Extracellular Matrix Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a foundational understanding of the initial studies on the mechanism of action of Delaminomycin C, positioning it as a novel antagonist of extracellular matrix (ECM) receptors. While specific molecular targets and detailed signaling cascades are the subject of ongoing research, this guide synthesizes the available preliminary data and outlines the experimental approaches used to elucidate its function.

Introduction

This compound is a natural product that has garnered scientific interest due to its diverse biological activities, including antimicrobial and immunosuppressive effects.[1] Early investigations have categorized this compound as a novel antagonist of extracellular matrix receptors.[2] This positions the compound as a potential inhibitor of cell adhesion and related downstream signaling processes, which are critical in various physiological and pathological conditions, including cancer metastasis and inflammation. This guide will delve into the initial findings and the experimental frameworks used to characterize the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the kind of quantitative data typically generated in initial studies of a potential cell adhesion inhibitor like this compound. The values presented are hypothetical and for illustrative purposes to demonstrate the expected outcomes of such experiments.

Table 1: Inhibition of B16 Melanoma Cell Adhesion by this compound

| This compound Concentration (µM) | Cell Adhesion (%) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 0.1 | 85 | ± 4.8 |

| 1 | 52 | ± 3.1 |

| 10 | 23 | ± 2.5 |

| 100 | 8 | ± 1.9 |

Table 2: Effect of this compound on Murine Splenic Lymphocyte Proliferation

| This compound Concentration (µM) | Proliferation Index | Standard Deviation |

| 0 (Control) | 1.00 | ± 0.08 |

| 0.1 | 0.78 | ± 0.06 |

| 1 | 0.45 | ± 0.05 |

| 10 | 0.15 | ± 0.03 |

| 100 | 0.04 | ± 0.01 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial characterization of this compound's activity are provided below.

3.1. B16 Melanoma Cell Adhesion Assay

-

Objective: To quantify the inhibitory effect of this compound on the adhesion of B16 melanoma cells to an extracellular matrix substrate.

-

Materials:

-

B16 melanoma cell line

-

96-well microtiter plates coated with an ECM protein (e.g., fibronectin, laminin)

-

This compound stock solution

-

Cell culture medium (e.g., DMEM)

-

Calcein-AM fluorescent dye

-

Phosphate-buffered saline (PBS)

-

Fluorometric plate reader

-

-

Procedure:

-

B16 melanoma cells are cultured to 80-90% confluency.

-

Cells are harvested, washed with PBS, and resuspended in serum-free medium containing Calcein-AM for 30 minutes at 37°C to label the cells.

-

Labeled cells are washed and resuspended in serum-free medium.

-

ECM-coated 96-well plates are pre-incubated with varying concentrations of this compound for 1 hour at 37°C.

-

The drug solution is removed, and the labeled B16 cells are seeded into the wells.

-

The plate is incubated for 1-2 hours at 37°C to allow for cell adhesion.

-

Non-adherent cells are removed by gentle washing with PBS.

-

The fluorescence of the remaining adherent cells is measured using a fluorometric plate reader at an excitation/emission of 485/520 nm.

-

The percentage of cell adhesion is calculated relative to the control (vehicle-treated) wells.

-

3.2. Murine Splenic Lymphocyte Proliferation Assay

-

Objective: To assess the immunosuppressive activity of this compound by measuring its effect on the proliferation of murine splenic lymphocytes.

-

Materials:

-

Spleens from mice (e.g., C57BL/6)

-

RPMI-1640 medium supplemented with fetal bovine serum

-

Concanavalin A (Con A) or other mitogens

-

This compound stock solution

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

-

Cell harvesting equipment and scintillation counter (for [³H]-thymidine) or plate reader (for colorimetric assays)

-

-

Procedure:

-

A single-cell suspension of splenocytes is prepared from murine spleens.

-

Red blood cells are lysed, and the remaining lymphocytes are washed and resuspended in complete RPMI-1640 medium.

-

Cells are seeded in 96-well plates.

-

Varying concentrations of this compound are added to the wells, followed by the addition of a mitogen like Con A to stimulate lymphocyte proliferation.

-

Plates are incubated for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

For the final 18 hours of incubation, [³H]-thymidine is added to each well.

-

Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

The proliferation index is calculated as the ratio of counts per minute (CPM) in treated wells to the CPM in control wells.

-

Visualizations: Signaling Pathways and Experimental Workflows

4.1. Hypothesized Signaling Pathway for this compound Action

The following diagram illustrates a plausible signaling pathway that could be disrupted by this compound acting as an extracellular matrix receptor antagonist.

4.2. Experimental Workflow for Characterizing this compound

This diagram outlines a logical workflow for the initial investigation of a compound suspected to be an ECM receptor antagonist.

Conclusion and Future Directions

The initial studies on this compound strongly suggest its role as an antagonist of extracellular matrix receptors, leading to the inhibition of cell adhesion and lymphocyte proliferation. The presented experimental protocols and workflows provide a roadmap for the further elucidation of its precise mechanism of action. Future research should focus on identifying the specific ECM receptor(s) that this compound targets, mapping the downstream signaling pathways that are modulated, and evaluating its therapeutic potential in preclinical models of diseases characterized by aberrant cell adhesion and signaling, such as cancer and autoimmune disorders.

References

- 1. Delaminomycins, novel extracellular matrix receptor antagonist. IV. Structure-activity relationships of delaminomycins and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delaminomycins, novel extracellular matrix receptor antagonist. III. Physico-chemical properties and structure elucidation of delaminomycins B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of Delaminomycin C for research purposes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delaminomycin C is a member of the delaminomycin family of natural products, first isolated from the fermentation broth of Streptomyces albulus.[1] These compounds have garnered interest in the scientific community due to their novel biological activity as nonpeptide antagonists of extracellular matrix (ECM) receptors.[1] By interfering with the interaction between cells and the ECM, this compound presents a promising avenue for research in areas such as oncology, immunology, and fibrosis, where cell adhesion and signaling play a critical role. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, bioavailability, and overall suitability for various experimental and therapeutic contexts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₃NO₅ | [2] |

| Molecular Weight | 485.661 g/mol | [2] |

| Appearance | Yellow powder | Ueno et al., 1993 |

| Melting Point | 138 - 141 °C | Ueno et al., 1993 |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water and n-hexane. | Ueno et al., 1993 |

| UV λmax (MeOH) | 245 nm (ε 12,000), 285 nm (ε 11,000), 340 nm (ε 7,000) | Ueno et al., 1993 |

| Optical Rotation | [α]D²⁴ -150° (c 0.5, CHCl₃) | Ueno et al., 1993 |

| Predicted Density | 1.117 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 701.6 ± 60.0 °C | [2] |

| Predicted XLogP3 | 4.587 | [2] |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the study of this compound. The following protocols are based on standard methodologies for the characterization of natural products and are adapted from the initial isolation and characterization studies.

Determination of Melting Point

Methodology:

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

A small amount of the purified, crystalline this compound is placed into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is gradually increased at a rate of 1-2 °C per minute.

-

The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point.

Determination of Solubility

Methodology:

The solubility of this compound in various solvents is determined by the equilibrium solubility method.

-

An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Analysis

Methodology:

The stability of this compound under different conditions (e.g., temperature, pH, light) can be assessed using HPLC.

-

Solutions of this compound of a known concentration are prepared in various buffers (e.g., pH 3, 7, 9) and solvents.

-

Aliquots of these solutions are stored under different conditions:

-

Temperature: Refrigerated (2-8 °C), room temperature (20-25 °C), and elevated temperature (e.g., 40 °C).

-

Light: Protected from light and exposed to light.

-

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), samples are withdrawn and analyzed by HPLC.

-

The percentage of this compound remaining is calculated by comparing the peak area at each time point to the initial peak area. The formation of degradation products can also be monitored.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Methodology:

A reverse-phase HPLC method is suitable for the analysis of this compound.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 30% to 100% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 285 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: A stock solution of this compound of known concentration is prepared in methanol and serially diluted to create a calibration curve.

Spectroscopic Analysis

a) UV-Visible Spectroscopy

Methodology:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

The UV-Vis spectrum is recorded from 200 to 600 nm using a spectrophotometer.

-

The wavelengths of maximum absorbance (λmax) are identified.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are performed to aid in the complete structural elucidation and assignment of all proton and carbon signals.

Mechanism of Action and Signaling Pathway

This compound has been identified as an antagonist of extracellular matrix (ECM) receptors. This mechanism involves the inhibition of cell adhesion to ECM components like fibronectin and laminin. This interference with cell-matrix interactions disrupts downstream signaling pathways that are crucial for cell survival, proliferation, and migration. A key pathway affected is the integrin-mediated signaling cascade.

Integrins are transmembrane receptors that, upon binding to ECM proteins, cluster and activate intracellular signaling molecules. A central player in this pathway is the Focal Adhesion Kinase (FAK). The inhibition of ECM receptor binding by this compound would prevent the activation of this pathway.

Caption: Integrin-mediated signaling pathway inhibited by this compound.

Experimental Workflows

Workflow for Isolation and Purification of this compound

Caption: General workflow for the isolation and purification of this compound.

Logical Relationship for Structure Elucidation

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

This compound represents a promising natural product with a unique mechanism of action that warrants further investigation. This technical guide provides essential physicochemical data, detailed experimental protocols, and a clear visualization of its proposed signaling pathway to support ongoing and future research efforts. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of drug discovery and chemical biology, facilitating the exploration of this compound's full therapeutic potential.

References

Delaminomycin C: An In-depth Technical Guide on its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delaminomycin C, a novel extracellular matrix receptor antagonist, has demonstrated notable immunomodulatory and antineoplastic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the immune system. While research is ongoing, initial studies have highlighted its inhibitory activities in key immunological assays, suggesting its potential as an immunosuppressive agent. This document summarizes the available data, details relevant experimental protocols, and presents visual representations of experimental workflows to facilitate further research and development in the field of immunomodulation.

Introduction

This compound is a natural product that has been identified as an antagonist of extracellular matrix receptors.[1] Beyond its interactions with the ECM, this compound has exhibited significant biological activities, including immunomodulatory and antineoplastic effects.[1] Its ability to inhibit lymphocyte proliferation and adhesion of melanoma cells positions it as a compound of interest for further investigation in immunology and oncology.[1] This guide aims to consolidate the existing knowledge on the immunomodulatory properties of this compound to serve as a foundational resource for researchers.

Immunomodulatory Activities of this compound

This compound has been shown to possess inhibitory effects in several key in vitro assays that are indicative of immunosuppressive activity.[1]

Inhibition of T-Lymphocyte Proliferation

This compound has been observed to inhibit the proliferation of murine splenic lymphocytes induced by the mitogen Concanavalin A (Con A).[1] Con A is a lectin that activates T-cells, and its inhibition suggests that this compound may interfere with T-cell activation pathways.

Inhibition in Mixed Lymphocyte Culture Reaction (MLCR)

The compound has also demonstrated more potent inhibitory activity in a Mixed Lymphocyte Culture Reaction (MLCR) assay compared to its spiro derivative.[1] The MLCR is an in vitro model of the recognition of alloantigens and subsequent T-cell activation and proliferation, a critical process in transplant rejection. The inhibitory effect of this compound in this assay further supports its potential as an immunosuppressive agent.

Inhibition of B16 Melanoma Cell Adhesion

In addition to its effects on lymphocytes, this compound has been reported to show stronger inhibitory activity than its natural product counterparts (A1 and B1) in a B16 melanoma cell adhesion assay.[1] While primarily an anti-cancer assay, the modulation of cell adhesion can have implications in immune cell trafficking and interaction.

Quantitative Data

A critical aspect of understanding the potency of an immunomodulatory agent is its half-maximal inhibitory concentration (IC50) in relevant assays. Despite extensive literature searches, specific IC50 values for this compound in the Con A-induced lymphocyte proliferation, MLCR, and B16 melanoma cell adhesion assays have not been publicly reported. The primary literature describes the activity in relative terms (e.g., "more potent than").[1]

Table 1: Summary of In Vitro Immunomodulatory and Anti-adhesion Activities of this compound

| Assay | Cell Type | Species | Activity Type | IC50 (µg/mL) | Reference |

| Concanavalin A-induced Lymphocyte Proliferation | Murine Splenic Lymphocytes | Mouse | Inhibition | Data not available | [1] |

| Mixed Lymphocyte Culture Reaction (MLCR) | Murine Splenic Lymphocytes | Mouse | Inhibition | Data not available | [1] |

| B16 Melanoma Cell Adhesion | B16 Melanoma Cells | Mouse | Inhibition | Data not available | [1] |

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its immunomodulatory effects have not yet been elucidated in the available scientific literature. Based on its inhibitory action on T-cell proliferation, it is plausible that this compound may interfere with key signaling cascades involved in T-cell activation, such as the calcineurin-NFAT, MAPK, or NF-κB pathways. However, without direct experimental evidence, any depiction of a specific signaling pathway would be speculative. Further research is required to identify the molecular targets of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the immunomodulatory properties of compounds like this compound.

Concanavalin A (Con A)-Induced Lymphocyte Proliferation Assay

This assay is a standard method to assess the effect of a compound on T-lymphocyte proliferation.

Objective: To determine the inhibitory effect of this compound on the proliferation of murine splenic lymphocytes stimulated with Concanavalin A.

Materials:

-

Murine spleen cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Concanavalin A (Con A)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)

-

96-well flat-bottom microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Cell harvester and liquid scintillation counter (for [³H]-Thymidine incorporation) or a microplate reader (for non-radioactive assays)

Procedure:

-

Prepare a single-cell suspension of splenocytes from a mouse spleen under sterile conditions.

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Adjust the cell suspension to a final concentration of 2 x 10⁶ cells/mL.

-

Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound solutions to the wells. Include a vehicle control (solvent only).

-

Add 50 µL of Con A solution (final concentration typically 2.5-5 µg/mL) to the appropriate wells. Include unstimulated control wells (medium only).

-

Incubate the plate for 48-72 hours in a CO₂ incubator.

-

For [³H]-Thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

For non-radioactive assays: Follow the manufacturer's instructions for the specific kit being used (e.g., add MTT reagent and solubilization buffer, then read absorbance).

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the Con A-stimulated control.

One-Way Mixed Lymphocyte Culture Reaction (MLCR) Assay

This assay measures the proliferative response of T-cells from one donor (responder) to the alloantigens expressed on the cells of another, genetically different donor (stimulator).

Objective: To evaluate the inhibitory effect of this compound on the allogeneic T-cell response.

Materials:

-

Spleen cells from two different strains of mice (e.g., C57BL/6 and BALB/c).

-

Mitomycin C or irradiation source to inactivate stimulator cells.

-

Complete RPMI-1640 medium.

-

This compound.

-

[³H]-Thymidine or a non-radioactive proliferation assay kit.

-

96-well round-bottom microtiter plates.

-

CO₂ incubator, cell harvester, and scintillation counter or microplate reader.

Procedure:

-

Prepare single-cell suspensions of splenocytes from both mouse strains.

-

Treat the stimulator cells (e.g., from BALB/c mice) with Mitomycin C (typically 25-50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation. Wash the cells thoroughly after treatment.

-

Adjust the responder (e.g., C57BL/6) and stimulator cell suspensions to a final concentration of 2 x 10⁶ cells/mL.

-

In a 96-well round-bottom plate, add 100 µL of responder cells (2 x 10⁵ cells) and 100 µL of stimulator cells (2 x 10⁵ cells) to each well.

-

Prepare serial dilutions of this compound and add them to the co-culture. Include appropriate controls (responder cells alone, stimulator cells alone, and an untreated co-culture).

-

Incubate the plate for 4-5 days.

-

Pulse the cultures with [³H]-Thymidine or the appropriate non-radioactive reagent for the final 18 hours of incubation.

-

Harvest the cells and measure proliferation as described for the Con A assay.

-

Calculate the percentage of inhibition of the MLR for each concentration of this compound.

B16 Melanoma Cell Adhesion Assay

This assay assesses the ability of a compound to inhibit the attachment of cancer cells to a substrate.

Objective: To quantify the inhibitory effect of this compound on the adhesion of B16 melanoma cells.

Materials:

-

B16 melanoma cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA solution.

-

96-well tissue culture-treated plates.

-

This compound.

-

Crystal violet staining solution.

-

Solubilization buffer (e.g., 10% acetic acid).

-

Microplate reader.

Procedure:

-

Culture B16 melanoma cells to sub-confluency.

-

Harvest the cells using trypsin-EDTA, wash, and resuspend in complete medium.

-

Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

-

Incubate the plate for a short period (e.g., 1-2 hours) to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the fixed cells with crystal violet solution for 10-15 minutes.

-

Wash the wells thoroughly with water to remove excess stain and allow them to dry.

-

Solubilize the stain by adding a solubilization buffer to each well.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of adhesion inhibition for each concentration of this compound compared to the untreated control.

Visualizations

As the specific signaling pathways modulated by this compound are currently unknown, a diagram of a generalized experimental workflow for assessing its immunomodulatory properties is provided below.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has emerged as a compound with promising immunomodulatory properties, demonstrating inhibitory effects on T-lymphocyte proliferation and melanoma cell adhesion in vitro.[1] However, the current body of public-domain research is limited. To fully realize the therapeutic potential of this compound, future research should focus on several key areas:

-

Determination of Potency: Quantitative analysis to determine the IC50 values of this compound in various immunological assays is crucial for understanding its potency and for comparative studies.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways affected by this compound is essential. Studies investigating its effects on key signaling nodes such as NF-κB, MAPK, and calcineurin would provide significant insights.

-

In Vivo Efficacy: Evaluation of the immunosuppressive effects of this compound in animal models of autoimmune disease and transplantation is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Further investigation into the SAR of this compound and its analogs could lead to the development of more potent and selective immunomodulatory agents.

This technical guide provides a summary of the current knowledge on this compound's immunomodulatory properties. It is intended to be a valuable resource for researchers and professionals in the field, stimulating further investigation into this promising compound.

References

Delaminomycin C: A Technical Overview of its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the preliminary antimicrobial spectrum of Delaminomycin C, a novel nonpeptide extracellular matrix receptor antagonist. This compound is a natural product isolated from the soil bacterium Streptomyces albulus MJ202-72F3.[1] This document summarizes the available quantitative data on its antimicrobial activity, outlines the experimental methodologies used in its determination, and provides a visual representation of the experimental workflow.

Antimicrobial Spectrum of this compound

This compound has demonstrated notable activity against Gram-positive bacteria.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Below is a summary of the reported MIC values for this compound against various microorganisms.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive bacterium | 0.5 µg/mL[1] |

| Streptococcus pneumoniae | Gram-positive bacterium | Effective inhibition reported, specific MIC not detailed[1] |

Further research is required to establish a broader antimicrobial spectrum, including activity against a wider range of Gram-negative bacteria and fungi.

Experimental Protocols

The determination of the antimicrobial activity of this compound was conducted using standard microbiological techniques. The following is a detailed description of the likely experimental protocol based on common antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various microbial strains was likely determined using a broth microdilution method. This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a microtiter plate.

1. Inoculum Preparation:

-

Pure cultures of the test microorganisms are grown on an appropriate agar medium.

-

A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL.

-

The standardized bacterial suspension is then diluted to the final inoculum concentration required for the assay.

2. Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

A series of twofold dilutions of the stock solution are then made in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) directly in the wells of a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized microbial suspension.

-

Positive control wells (containing medium and inoculum but no drug) and negative control wells (containing medium and this compound but no inoculum) are included.

-

The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

4. Determination of MIC:

-

Following incubation, the plates are visually inspected for microbial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of this compound.

Caption: Workflow for MIC determination of this compound.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways involved in the antimicrobial mechanism of action of this compound. Its primary described activity is as an extracellular matrix receptor antagonist.[1] The relationship between this activity and its antimicrobial effects is an area that warrants further investigation. Future research may elucidate the precise molecular targets and signaling cascades that are disrupted by this compound in microbial cells.

References

Early Research on the Anti-Cancer Potential of Delaminomycin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delaminomycin C, a member of the delaminomycin family of natural products, was identified in early studies as a novel antagonist of extracellular matrix (ECM) receptors.[1] Isolated from the soil bacterium Streptomyces albulus, this compound, along with its analogs Delaminomycin A and B, has been subject to initial investigations to determine its biological activities. While primarily characterized for its immunomodulatory and antimicrobial properties, early research also explored its potential as an anti-cancer agent, particularly focusing on its cytotoxic effects against tumor cells in vitro. This technical guide synthesizes the available early research findings on the anti-cancer potential of this compound, providing a foundation for further investigation in the field of oncology drug discovery.

In Vitro Anti-Cancer Activity

Preliminary studies on the Delaminomycin family, including this compound, have indicated cytotoxic activity against tumor cells. The primary available research points to evaluations of this compound and its derivatives in in vitro settings, with a focus on melanoma cells.

Quantitative Data

Specific quantitative data on the anti-cancer activity of this compound, such as IC50 values against a panel of cancer cell lines, remains limited in publicly accessible literature. However, structure-activity relationship (SAR) studies on delaminomycins have provided qualitative insights into their cytotoxic potential.

| Compound | Cell Line | Assay Type | Observed Activity | Citation |

| Delaminomycin A1 | Tumor Cells | Cytotoxicity Assay | Cytotoxic effects observed. | [2] |